molecular formula C20H23FN2O5S B2945448 Phenyl 4-((5-fluoro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235343-06-2

Phenyl 4-((5-fluoro-2-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No. B2945448
CAS RN: 1235343-06-2
M. Wt: 422.47
InChI Key: SVPMKKJFMBVWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a fluoro group, a methoxy group, a sulfonamide group, a methyl group, and a piperidine ring. These functional groups suggest that this compound could have a variety of chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a piperidine ring suggests that the compound could have a cyclic structure. The other functional groups (phenyl, fluoro, methoxy, sulfonamido, and methyl) would be attached to this ring .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the sulfonamido group might make it a good nucleophile, and the piperidine ring could potentially participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, and reactivity) would be influenced by its functional groups and molecular structure. For instance, the presence of a polar sulfonamido group and a nonpolar phenyl group could give it both polar and nonpolar characteristics .

Scientific Research Applications

Structure-Activity Relationships in Hypoglycemic Benzoic Acid Derivatives

Research into the structure-activity relationships of hypoglycemic benzoic acid derivatives has led to the development of compounds with significant activity. Modifications in the structure of these compounds, including the replacement of methoxy groups with alkyleneimino residues, have resulted in the identification of potent compounds, such as repaglinide, which received FDA and EMEA approval for the treatment of type 2 diabetes. These findings contribute to our understanding of pharmacophoric groups crucial for hypoglycemic activity and propose a general pharmacophore model applicable to various hypoglycemic agents (Grell et al., 1998).

Beta(3) Agonists for Metabolic Disorders

The development of novel (4-piperidin-1-yl)-phenyl sulfonamides as potent and selective beta(3) agonists highlights their potential in treating metabolic disorders. Modifications in the chemical structure led to compounds with high potency and selectivity for the beta(3) receptor, indicating their therapeutic potential in metabolic syndrome and obesity management (Hu et al., 2001).

C-Met/ALK Inhibition for Cancer Therapy

Aminopyridyl/Pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and synthesized as c-Met/ALK dual inhibitors. Among them, compound SMU-B emerged as a potent, highly selective, well-tolerated, and orally efficacious inhibitor, demonstrating significant tumor growth inhibition in human gastric carcinoma xenograft models. This research underscores the potential of targeting c-Met/ALK for cancer therapy (Li et al., 2013).

Serotonin Receptors in Alzheimer's Disease

The use of molecular imaging probes for serotonin 1A receptors in Alzheimer's disease patients reveals significant decreases in receptor densities, correlating with clinical symptom severity. This research provides insights into the neurochemical changes in Alzheimer's disease and the potential for using serotonin 1A receptor densities as a biomarker for disease progression (Kepe et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential applications (for example, in medicine or materials science), optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

phenyl 4-[[(5-fluoro-2-methoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-27-18-8-7-16(21)13-19(18)29(25,26)22-14-15-9-11-23(12-10-15)20(24)28-17-5-3-2-4-6-17/h2-8,13,15,22H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPMKKJFMBVWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.